molecular formula C22H22O7 B11158407 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11158407
M. Wt: 398.4 g/mol
InChI Key: FLKOVZBGZSPDTQ-UHFFFAOYSA-N
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Description

3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic coumarin-based ester derivative. Its structure comprises a 2-oxo-2H-chromene (coumarin) core substituted with methyl groups at positions 3, 4, and 8, esterified at position 7 with 3,4,5-trimethoxybenzoic acid. The compound’s structural complexity arises from the combination of a substituted coumarin scaffold and a highly methoxylated benzoate moiety, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

(3,4,8-trimethyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H22O7/c1-11-12(2)21(23)29-19-13(3)16(8-7-15(11)19)28-22(24)14-9-17(25-4)20(27-6)18(10-14)26-5/h7-10H,1-6H3

InChI Key

FLKOVZBGZSPDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure cost-effectiveness, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the benzoate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Antimicrobial Applications

Numerous studies have investigated the antimicrobial properties of this compound. The following table summarizes key findings from research on its effectiveness against various microorganisms:

Microorganism Activity Reference
Mycobacterium smegmatisSignificant inhibition
Pseudomonas aeruginosaModerate to significant inhibition
Candida albicansLimited activity
Penicillium chrysogenumNo significant inhibition

In a study published in RSC Advances, compounds related to this structure were screened for their antibacterial activity using the well diffusion method. Compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Anti-inflammatory Potential

In silico studies suggest that derivatives of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate may act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. Molecular docking studies indicate that these compounds could be optimized for enhanced anti-inflammatory activity .

Drug Development and Therapeutic Uses

The unique structural features of this compound make it a candidate for further research in drug development. Its ability to inhibit key enzymes involved in inflammation and microbial resistance suggests potential therapeutic applications in treating infections and inflammatory diseases.

  • Antimicrobial Agents : With demonstrated activity against certain bacteria and fungi, this compound could be developed into new antimicrobial agents.
  • Anti-inflammatory Drugs : The potential to inhibit 5-LOX positions it as a candidate for anti-inflammatory drug development.
  • Pharmacological Research : The compound serves as a valuable tool in pharmacological studies due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways. Its antimicrobial activity may be attributed to the disruption of microbial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be contextualized through comparisons with structurally related compounds. Below is a detailed analysis:

Structural Analogues of 3,4,5-Trimethoxybenzoate Derivatives

Methyl 3,4,5-Trimethoxybenzoate (Compound 2 in )

  • Structure : Simplest ester derivative of 3,4,5-trimethoxybenzoic acid.
  • Key Differences : Lacks the coumarin moiety and methyl substituents present in the target compound.
  • Activity : Primarily used as a synthetic intermediate. Its derivatives, such as alkyl/aryl esters (e.g., propyl, isopropyl, naphthalene esters), exhibit cytotoxic activity against cancer cells, with potency influenced by substituent size and branching .

Isopropyl 3,4,5-Trimethoxybenzoate (Compound 4 in )

  • Structure : Branched alkyl ester of 3,4,5-trimethoxybenzoic acid.
  • Comparison : The branched isopropyl group reduces cytotoxicity compared to the straight-chain propyl derivative (compound 3), highlighting the importance of alkyl chain geometry . The target compound’s coumarin-linked ester may enhance binding affinity due to planar aromatic systems.

2-Methylnaphthalene 3,4,5-Trimethoxybenzoate (Compound 11 in )

  • Structure : Naphthalene-fused aromatic ester.
  • Activity : Exhibits greater potency and selectivity than diphenyl derivatives (e.g., compound 12), suggesting fused aromatic systems improve hydrophobic interactions with biological targets . The target compound’s coumarin core may similarly enhance π-π stacking or intercalation.

Coumarin-Based Analogues

3-(2,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4,5-Trimethoxybenzoate () Structure: Similar coumarin-benzoate scaffold but with a 2,4-dimethoxyphenyl substituent at position 3. Key Differences: The target compound replaces the 2,4-dimethoxyphenyl group with 3,4,8-trimethyl substitutions.

2-Aryl-4-(3,4,5-Trimethoxybenzoyl)-1,2,3-Triazol Derivatives ()

  • Structure : Triazole-linked 3,4,5-trimethoxybenzoyl derivatives.
  • Activity : Demonstrated tubulin inhibition and antiangiogenic effects. The target compound’s ester linkage (vs. triazole) may alter metabolic stability and target engagement .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Features Biological Activity (IC₅₀ or EC₅₀) Key Reference
Methyl 3,4,5-trimethoxybenzoate Simple methyl ester Intermediate; low activity
Propyl 3,4,5-trimethoxybenzoate (Compound 3) Straight-chain alkyl ester Cytotoxic (EC₅₀ ~5 µM)
2-Methylnaphthalene 3,4,5-TMB (Compound 11) Naphthalene-fused ester High selectivity (SI >10)
Target Compound Coumarin + 3,4,5-TMB ester + 3,4,8-Me Hypothesized tubulin inhibition N/A

Biological Activity

3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biological targets, and relevant case studies.

PropertyValue
Molecular FormulaC18H20O6
Molecular Weight332.35 g/mol
CAS Number374762-29-5
InChIKeyJTLUACXHNIEFMA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Anticancer Activity : Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 value as low as 0.47 μM . This suggests a potent mechanism that may involve the activation of pro-apoptotic pathways or inhibition of anti-apoptotic factors.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. It appears to modulate signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses .
  • Antioxidant Activity : The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant properties. This can help mitigate oxidative stress within cells .

Study on Anticancer Activity

A study published in Molecular Bank explored the anticancer effects of coumarin derivatives similar to this compound. The results showed that these compounds had varying degrees of activity against MCF-7 cells with reported IC50 values ranging from 0.47 μM to 9.54 μM for different derivatives . The study concluded that structural modifications significantly impact their biological efficacy.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of coumarin derivatives demonstrated that treatment with these compounds led to a marked decrease in the expression levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that they could be potential therapeutic agents for diseases characterized by chronic inflammation .

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